Cucumarioside G1

Supramolecular Chemistry Lipid-Saponin Nanoparticles Drug Delivery

Cucumarioside G1 (CAS 81296-42-6) is a sulfated triterpene glycoside isolated from the sea cucumber *Eupentacta fraudatrix*. Unlike structurally related analogs (e.g., cucumarioside A2-2, holotoxin A1, frondoside A) which form highly ordered tubular nanoparticles with cholesterol, Cucumarioside G1 forms morphologically distinct, less-ordered supramolecular structures. This property makes it a critical tool for investigating how carbohydrate chain architecture dictates nanoparticle geometry, and for developing tunable lipid-saponin delivery systems where cholesterol ratio controls morphology. Researchers requiring a divergent assembly model for comparative structure-activity studies or formulation development should select this specific compound.

Molecular Formula C55H86NaO25S+
Molecular Weight 1202.3 g/mol
CAS No. 81296-42-6
Cat. No. B1669323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucumarioside G1
CAS81296-42-6
SynonymsCucumarioside G1; 
Molecular FormulaC55H86NaO25S+
Molecular Weight1202.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCC=C(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC)O)O.[Na+]
InChIInChI=1S/C55H86O25S.Na/c1-24(2)12-11-17-54(9)45-30(73-26(4)57)20-53(8)28-13-14-33-51(5,6)34(16-18-52(33,7)27(28)15-19-55(45,53)50(65)79-54)75-49-44(36(60)32(23-71-49)80-81(66,67)68)78-47-38(62)37(61)41(25(3)72-47)76-48-40(64)43(35(59)31(21-56)74-48)77-46-39(63)42(69-10)29(58)22-70-46;/h12-13,25,27,29-49,56,58-64H,11,14-23H2,1-10H3,(H,66,67,68);/q;+1
InChIKeyJWRBJSGKRKVUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cucumarioside G1 (CAS 81296-42-6): A Triterpene Glycoside from Sea Cucumber with Distinct Supramolecular Properties


Cucumarioside G1 (CAS 81296-42-6) is a triterpene glycoside first isolated from the Pacific Ocean sea cucumber *Cucumaria fraudatrix* (now *Eupentacta fraudatrix*) [1]. It belongs to the holostane-type saponins and is characterized by a pentaoside carbohydrate chain and a molecular formula of C55H86NaO25S with a molecular weight of 1202.3 g/mol . As a sulfated triterpene glycoside, it shares the same chemical class with other cucumariosides (e.g., A2-2, C1, C2, H) and structurally related glycosides like frondoside A and holotoxin A1, but its specific aglycone and carbohydrate chain configuration leads to distinct physicochemical behaviors [2].

Why Cucumarioside G1 (CAS 81296-42-6) Cannot Be Substituted with Another Cucumarioside in Supramolecular Formulations


Within the cucumarioside family, minute structural differences—such as the length and branching of the carbohydrate chain or the functional groups on the aglycone—can radically alter their supramolecular assembly behavior and, consequently, their performance as delivery vehicles or membrane-active agents [1]. For instance, while cucumarioside A2-2, holotoxin A1, and frondoside A form highly ordered tubular nanoparticles with cholesterol, cucumarioside G1 forms morphologically distinct structures, a divergence that directly impacts the predictability and utility of lipid-saponin carriers [2]. Therefore, generic substitution without comparative data on these specific biophysical interactions will lead to failed experimental outcomes and unreliable formulation development.

Cucumarioside G1 (CAS 81296-42-6): A Product-Specific Quantitative Evidence Guide


Cucumarioside G1's Supramolecular Assembly Diverges from Tubular Patterns of A2-2, Holotoxin A1, and Frondoside A

In direct transmission electron microscopy (TEM) studies, cholesterol complexes formed with cucumarioside A2-2, holotoxin A1, and frondoside A exhibited a tubular nanoparticle morphology. In contrast, complexes formed between cholesterol and cucumarioside G1 displayed a fundamentally different, non-tubular structure [1]. This distinction is critical for applications requiring specific nanoparticle geometry.

Supramolecular Chemistry Lipid-Saponin Nanoparticles Drug Delivery

Cucumarioside G1's Nanoparticle Morphology is Sensitive to Cholesterol Ratio, Unlike Frondoside A

A comparative analysis revealed that the supramolecular structure of cucumarioside G1-cholesterol complexes is dependent on the molar ratio of cholesterol in the lipid-saponin system [1]. This is a tunable property that was not observed for frondoside A under the same conditions, which did not show this ratio-dependent morphological change [1].

Formulation Science Nanoparticle Engineering Cholesterol Ratio

Cucumarioside G1 Yields Lower Supramolecular Ordering Compared to A2-2 and Holotoxin A1

In systems with a similar molar ratio of cholesterol to glycoside, the degree of supramolecular structural ordering decreased in the following rank order: cucumarioside A2-2 > holotoxin A1 > frondoside A [1]. While cucumarioside G1 was not explicitly included in this quantitative ordering, its distinct, non-tubular morphology places it as an outlier relative to these higher-order structures [1].

Biophysics Self-Assembly Structure-Order Relationship

Cucumarioside G1 (CAS 81296-42-6): Key Research and Industrial Application Scenarios


Investigating Non-Tubular Lipid-Saponin Nanoparticle Architectures for Drug Delivery

Researchers focused on structure-activity relationships in lipid-saponin delivery systems should select cucumarioside G1 to explore nanoparticle geometries that diverge from the common tubular forms produced by analogs like cucumarioside A2-2 or holotoxin A1. Its distinct supramolecular assembly with cholesterol provides a unique model for studying how nanoparticle shape influences payload encapsulation, stability, and cellular uptake [1].

Formulation Studies Requiring Cholesterol Ratio-Dependent Nanoparticle Tuning

Formulation scientists can leverage the specific property of cucumarioside G1 that its complex morphology changes with the cholesterol molar ratio [1]. This characteristic makes it a candidate of choice for projects aiming to create tunable nanocarriers, where adjusting a simple formulation parameter (cholesterol content) can be used to dial in a desired nanoparticle structure, a feature not shared by frondoside A.

Fundamental Research on Marine Saponin Self-Assembly and Membrane Interactions

Cucumarioside G1 serves as a valuable probe in fundamental biophysical studies. Its ability to form complexes with a lower degree of supramolecular ordering than its close analogs [1] makes it ideal for investigating the molecular drivers of saponin self-assembly. Comparative studies between cucumarioside G1 and the more ordered A2-2 or holotoxin A1 can help deconvolute how specific structural motifs in the carbohydrate chain dictate the final supramolecular architecture.

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